molecular formula C16H15N3O5 B15019747 N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B15019747
M. Wt: 329.31 g/mol
InChI Key: NAGJBCVWQRNLDO-RQZCQDPDSA-N
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Description

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a nitrophenoxy group, and a hydroxy-methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-(3-nitrophenoxy)acetohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrophenoxy group can undergo redox reactions, affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-11-5-6-12(15(20)7-11)9-17-18-16(21)10-24-14-4-2-3-13(8-14)19(22)23/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

NAGJBCVWQRNLDO-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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